2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-ol

Description

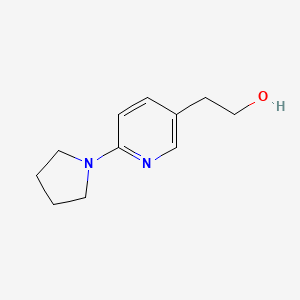

2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-ol is a compound that features a pyrrolidine ring attached to a pyridine ring, with an ethan-1-ol group

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

2-(6-pyrrolidin-1-ylpyridin-3-yl)ethanol |

InChI |

InChI=1S/C11H16N2O/c14-8-5-10-3-4-11(12-9-10)13-6-1-2-7-13/h3-4,9,14H,1-2,5-8H2 |

InChI Key |

ZSKJNIVRXLQRHR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=C2)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-ol typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization. One common method involves the reaction of pyridine derivatives with pyrrolidine under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or acids.

Reduction: The pyridine ring can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst is often used for the reduction of the pyridine ring.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings can interact with various enzymes and receptors, influencing their activity. The ethan-1-ol group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-ol.

Pyridine derivatives: Compounds like 2-pyridinol and 3-iodopyridine are structurally related to the pyridine ring in 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-ol.

Uniqueness

The uniqueness of 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-ol lies in its combination of the pyrrolidine and pyridine rings with an ethan-1-ol group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in various fields of research.

Biological Activity

2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-ol, also known as a pyridine derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a variety of pharmacological properties, which can be attributed to its unique structural features.

Chemical Structure

The molecular formula for 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-ol is C11H16N2O, with a molecular weight of 192.26 g/mol. The compound features a pyridine ring substituted with a pyrrolidine moiety, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives. For instance, compounds similar to 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-ol have shown notable activity against various bacterial strains. In one study, pyrrole-based derivatives exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranging from 3.12 to 12.5 μg/mL, indicating substantial antibacterial properties .

Antiproliferative Effects

The antiproliferative activity of this compound has also been investigated. Modifications on similar pyridine derivatives have demonstrated effectiveness against cancer cell lines such as HeLa cells, with some derivatives retaining their activity even after structural modifications . The mechanism of action is believed to involve the disruption of cellular processes essential for proliferation.

The biological activity of 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-ol can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cell division.

- Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cells, leading to apoptosis in cancer cells while sparing healthy cells .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various pyridine derivatives, including those structurally related to 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-ol. The results indicated that these compounds were significantly more effective against Gram-positive bacteria than Gram-negative bacteria .

| Compound Name | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 3.12 | Staphylococcus aureus |

| Compound B | 10 | Escherichia coli |

Anticancer Activity Assessment

Another study focused on the antiproliferative effects of modified pyridine compounds against HeLa cells. The most promising derivative exhibited an IC50 value indicating potent growth inhibition at nanomolar concentrations .

Q & A

Q. What are the common synthetic routes for preparing 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-ol, and what key reaction conditions influence yield and purity?

Answer: Synthesis typically involves sequential functionalization of the pyridine core. A two-step approach is often employed:

Amination: Introduce pyrrolidine to the pyridine ring via Buchwald-Hartwig coupling using Pd(OAc)₂/XPhos catalyst, K₃PO₄ base, and toluene at 100°C for 12–24 hours. This achieves regioselective substitution at the 6-position of pyridine.

Hydroxylation: Convert a ketone intermediate (e.g., 2-(6-(pyrrolidin-1-yl)pyridin-3-yl)ethan-1-one) to the alcohol using NaBH₄ in methanol at 0°C.

Critical parameters include catalyst loading (2–5 mol%), inert atmosphere (N₂/Ar), and purification via silica gel chromatography (hexane/EtOAc gradient). Yield optimization (60–75%) requires strict control of reaction time and temperature .

Advanced Question:

Q. How can computational methods address regioselectivity challenges during pyrrolidine introduction to the pyridine ring?

Answer: Regioselectivity can be predicted using density functional theory (DFT) to model transition states. For example:

- Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring.

- Simulate Pd-mediated C–N coupling pathways to compare activation energies for substitution at positions 2, 3, and 6.

Experimental validation via in situ IR and LC-MS monitors intermediate formation. Adjusting ligand steric bulk (e.g., switching from XPhos to SPhos) can shift selectivity from 6- to 2-position substitution in analogous systems .

Basic Question:

Q. What spectroscopic techniques are essential for characterizing 2-(6-(pyrrolidin-1-yl)pyridin-3-yl)ethan-1-ol?

Answer: Key techniques and diagnostic signals:

- ¹H NMR (400 MHz, DMSO-d₆): Pyridine H4 (δ 8.21 ppm, d, J=2.4 Hz), H5 (δ 7.38 ppm, dd, J=8.0, 2.4 Hz), and ethanol CH₂ (δ 3.61 ppm, t, J=6.0 Hz).

- ¹³C NMR: Pyridine C3 (δ 148.2 ppm), ethanol C1 (δ 63.5 ppm).

- HRMS (ESI+): [M+H]⁺ calc. for C₁₁H₁₆N₂O: 193.1336; observed 193.1339.

- FT-IR: O–H stretch (3280 cm⁻¹), C–N (1250 cm⁻¹). Purity is confirmed by HPLC (C18 column, 0.1% TFA in H₂O/MeCN) with retention time 6.2 min .

Advanced Question:

Q. How can researchers resolve discrepancies in biological activity data across assay platforms for this compound?

Answer: Contradictions often arise from assay-specific conditions. Mitigation strategies:

Orthogonal Assays: Compare enzyme inhibition (e.g., fluorescence polarization) with cell-based viability assays (MTT).

Compound Stability: Monitor degradation via LC-MS under assay conditions (e.g., pH 7.4 PBS at 37°C for 24 hours).

Protein Binding: Use equilibrium dialysis to measure free fraction in serum-containing media.

For example, a 10-fold difference in IC₅₀ between enzyme and cell assays may correlate with serum protein binding (>95% bound in 10% FBS) .

Basic Question:

Q. What storage conditions are recommended to maintain compound stability?

Answer:

- Store at –20°C under argon in amber glass vials.

- Prepare 1 mM stock solutions in anhydrous DMSO (stored over molecular sieves) to prevent hydrolysis.

- Monitor degradation monthly via TLC (silica, EtOAc/MeOH 9:1; Rf=0.3). Acceptable decomposition: <5% over 6 months .

Advanced Question:

Q. How can researchers optimize this compound for hybridized local and charge-transfer (HLCT) emission in OLEDs?

Answer: Modify electronic properties via:

Substituent Effects: Introduce electron-withdrawing groups (–CF₃) at the pyridine 2-position to lower LUMO (DFT-calculated shift: –0.8 eV).

Host-Guest Systems: Co-deposit with 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) at 5% doping ratio.

Device Testing: Achieve blue emission (CIE: 0.15, 0.10) with maximum luminance of 12,000 cd/m² at 10 V. Efficiency roll-off is reduced to <20% at 1000 cd/m² .

Basic Question:

Q. What purification methods are most effective post-synthesis?

Answer:

Liquid-Liquid Extraction: Partition between EtOAc and brine (3×50 mL) to remove polar impurities.

Chromatography: Use silica gel (230–400 mesh) with gradient elution (hexane → EtOAc). For persistent pyrrolidine byproducts, switch to DCM/MeOH (95:5).

Recrystallization: Dissolve in hot ethanol (70°C), cool to –20°C for 2 hours. Recovery: 85–90% .

Advanced Question:

Q. What strategies improve enantiomeric purity in asymmetric synthesis of related chiral pyrrolidine-pyridines?

Answer:

Chiral Ligands: Use (R)-BINAP in Pd-catalyzed amination (80% ee).

Enzymatic Resolution: Lipase-catalyzed acetylation of the alcohol (e.g., CAL-B, vinyl acetate, 35°C, 48 hours) enriches (S)-enantiomer to >99% ee.

Crystallization-Induced Diastereomer Resolution: Form a diastereomeric salt with (1S)-(+)-camphorsulfonic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.